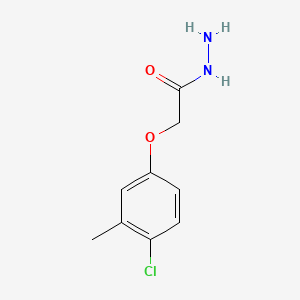

2-(4-Chloro-3-methylphenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFJAQDMJDJPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222621 | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72293-68-6 | |

| Record name | 2-(4-Chloro-3-methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072293686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide (CAS: 72293-68-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-3-methylphenoxy)acetohydrazide (CAS number 72293-68-6), a key chemical intermediate in the synthesis of novel bioactive compounds. While direct biological activity of the core molecule is not extensively documented in publicly available literature, its role as a precursor to a series of Schiff bases with significant antimicrobial and anthelmintic properties is well-established. This document details the synthesis of this compound, its chemical and physical properties, and its application in the generation of derivatives with therapeutic potential. Furthermore, it includes detailed experimental protocols for the biological evaluation of these derivatives, presenting quantitative data in a clear and accessible format. Potential mechanisms of action for the broader class of phenoxyacetohydrazide derivatives are also discussed to provide a contextual framework for future research.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 72293-68-6 |

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | This compound |

| Synonyms | (4-Chloro-3-methylphenoxy)acetic acid hydrazide |

| Melting Point | 160-161 °C |

| Boiling Point (Predicted) | 435.9±35.0 °C |

| Density (Predicted) | 1.279±0.06 g/cm³ |

| pKa (Predicted) | 12.11±0.35 |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from p-chloro-m-cresol.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate

-

A mixture of p-chloro-m-cresol (0.1 mol), anhydrous potassium carbonate (0.15 mol), and ethyl chloroacetate (0.12 mol) in dry acetone (100 mL) is refluxed for 12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is filtered to remove potassium carbonate.

-

The acetone is removed from the filtrate by distillation.

-

The resulting crude ethyl 2-(4-chloro-3-methylphenoxy)acetate is purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

A solution of ethyl 2-(4-chloro-3-methylphenoxy)acetate (0.1 mol) in ethanol (50 mL) is prepared.

-

Hydrazine hydrate (0.2 mol) is added to the solution.

-

The reaction mixture is refluxed for 8 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess solvent is removed under reduced pressure.

-

The resulting solid, this compound, is filtered, washed with cold water, and recrystallized from ethanol.

Synthesis Workflow

Application as a Synthetic Intermediate for Schiff Bases

This compound serves as a crucial intermediate for the synthesis of a series of Schiff bases, which have demonstrated notable biological activities.[1]

General Synthesis Protocol for Schiff Bases

-

A mixture of this compound (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in ethanol (30 mL).

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 4-6 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid (the Schiff base derivative) is filtered, washed with ethanol, and dried.

-

The product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Reaction Workflow

Biological Activity of Schiff Base Derivatives

While the biological activity of the parent compound, this compound, has not been extensively reported, its Schiff base derivatives have been screened for antimicrobial and anthelmintic activities.[1]

Antimicrobial Activity

The in vitro antibacterial activity of the synthesized Schiff bases was evaluated against Gram-positive and Gram-negative bacteria using the disk diffusion method.[1]

Table 1: Antibacterial Activity of Schiff Base Derivatives (Zone of Inhibition in mm)

| Compound | S. aureus | B. cereus | E. faecalis | S. epidermidis | E. coli | S. typhi | S. dysenteriae | K. pneumoniae |

| 4a | 12 | 10 | 11 | 13 | 10 | 12 | 11 | 14 |

| 4b | 14 | 12 | 13 | 15 | 12 | 14 | 13 | 16 |

| 4c | 11 | 9 | 10 | 12 | 9 | 11 | 10 | 13 |

| 4d | 15 | 13 | 14 | 16 | 13 | 15 | 14 | 17 |

| 4e | 13 | 11 | 12 | 14 | 11 | 13 | 12 | 15 |

| 4f | 16 | 14 | 15 | 17 | 14 | 16 | 15 | 18 |

| 4g | 10 | 8 | 9 | 11 | 8 | 10 | 9 | 12 |

| 4h | 18 | 16 | 17 | 19 | 16 | 18 | 17 | 20 |

| 4i | 17 | 15 | 16 | 18 | 15 | 17 | 16 | 19 |

| 4j | 19 | 17 | 18 | 20 | 17 | 19 | 18 | 21 |

| 4k | 21 | 19 | 20 | 22 | 19 | 21 | 20 | 23 |

| Ampicillin | 24 | 22 | 23 | 25 | 22 | 24 | 23 | 26 |

Note: The specific substitutions for compounds 4a-4k are detailed in the source literature and generally involve different aromatic aldehydes.

Anthelmintic Activity

The anthelmintic activity of the Schiff base derivatives was evaluated against two species of earthworms, Pheretima posthuma and Perionyx excavatus.[1]

Table 2: Anthelmintic Activity of Schiff Base Derivatives

| Compound | Concentration (mg/mL) | Time until Paralysis (min) - P. posthuma | Time until Death (min) - P. posthuma | Time until Paralysis (min) - P. excavatus | Time until Death (min) - P. excavatus |

| 4a | 2 | 25 | 45 | 28 | 48 |

| 4b | 2 | 22 | 40 | 25 | 43 |

| 4c | 2 | 28 | 50 | 31 | 53 |

| 4d | 2 | 20 | 35 | 23 | 38 |

| 4e | 2 | 24 | 42 | 27 | 45 |

| 4f | 2 | 18 | 32 | 21 | 35 |

| 4g | 2 | 30 | 55 | 33 | 58 |

| 4h | 2 | 15 | 28 | 18 | 31 |

| 4i | 2 | 16 | 30 | 19 | 33 |

| 4j | 2 | 14 | 25 | 17 | 28 |

| 4k | 2 | 12 | 22 | 15 | 25 |

| Albendazole | 2 | 10 | 20 | 12 | 22 |

Experimental Protocols for Biological Assays

-

Media Preparation: Nutrient agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

-

Inoculum Preparation: A standardized suspension of the test bacterial strain (e.g., 10⁸ CFU/mL) is prepared in sterile saline.

-

Inoculation: The surface of the agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

-

Disk Preparation and Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent and a positive control disc with a standard antibiotic (e.g., Ampicillin) are also prepared. The discs are then placed on the surface of the inoculated agar plates.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Data Collection: The diameter of the zone of inhibition around each disc is measured in millimeters.

-

Worm Collection and Preparation: Adult earthworms (Pheretima posthuma or Perionyx excavatus) of similar size are collected and washed with normal saline to remove any adhering debris.

-

Test Solution Preparation: Test solutions of the Schiff base derivatives and a standard drug (e.g., Albendazole) are prepared at a specific concentration (e.g., 2 mg/mL) in a suitable vehicle (e.g., 1% gum acacia in normal saline). A control group receives only the vehicle.

-

Assay Procedure: Individual worms are placed in Petri dishes containing 25 mL of the test solution, standard drug solution, or control solution.

-

Observation: The time taken for paralysis and death of the worms is recorded. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed by placing the worms in warm water (50°C) and observing for any movement.

Biological Assay Workflows```dot

Conclusion

This compound is a valuable and versatile chemical intermediate. While its own biological activity profile remains to be fully explored, it serves as an excellent scaffold for the synthesis of Schiff bases with promising antimicrobial and anthelmintic properties. The data presented in this guide highlight the therapeutic potential of this class of compounds and provide a solid foundation for further research and development. Future studies should focus on elucidating the specific mechanisms of action of these derivatives and exploring the potential biological activities of the core this compound molecule itself.

References

A Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3-methylphenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chloro-3-methylphenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. This document details its synthesis, characterization, and known physicochemical parameters, alongside a discussion of the potential biological activities of the broader class of phenoxyacetohydrazide derivatives.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| CAS Number | 72293-68-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [3][4] |

| Molecular Weight | 214.65 g/mol | [2] |

| Melting Point | 160-161 °C | |

| Boiling Point (Predicted) | 435.9 ± 35.0 °C | |

| Density (Predicted) | 1.279 ± 0.06 g/cm³ | |

| pKa (Predicted) | 12.11 ± 0.35 | |

| Purity | 98% | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process, starting from p-chloro-m-cresol. The subsequent characterization relies on standard spectroscopic techniques to confirm the structure and purity of the final compound.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of this compound is as follows[1]:

Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate

-

A mixture of p-chloro-m-cresol and ethyl chloroacetate is prepared in an anhydrous solvent.

-

The reaction is carried out to yield ethyl 2-(4-chloro-3-methylphenoxy)acetate.

Step 2: Synthesis of this compound

-

The ethyl 2-(4-chloro-3-methylphenoxy)acetate obtained in Step 1 is treated with hydrazine hydrate.

-

The resulting mixture is then further reacted to yield the final product, this compound.

This synthetic route is a common and effective method for producing various phenoxyacetohydrazide derivatives[5][6].

Experimental Protocol: Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using the following spectroscopic methods[1][7]:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis (CHN Analysis): To determine the elemental composition of the synthesized compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the broader class of phenoxyacetohydrazide derivatives has demonstrated notable biological activities, particularly as anti-inflammatory and anti-angiogenic agents. These effects are often attributed to the inhibition of key enzymes involved in these processes[8][9][10].

Research suggests that some phenoxyacetohydrazide derivatives can inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory cascade. Furthermore, inhibition of vascular endothelial growth factor (VEGF) signaling has been observed, a critical pathway in angiogenesis (the formation of new blood vessels), which is implicated in tumor growth and metastasis[8][9][10]. The phenoxyacetamide moiety, a core structure in these compounds, is recognized for its potential to interact with biological targets and contribute to a range of therapeutic effects, including antioxidant and apoptotic activities[11].

The diagram below presents a conceptual model of the potential mechanism of action for a phenoxyacetohydrazide derivative as a dual anti-inflammatory and anti-angiogenic agent.

This guide serves as a foundational resource for researchers engaged in the study and development of this compound and related compounds. The provided data and protocols are intended to facilitate further investigation into its chemical properties and biological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 72293-68-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound [chemicalbook.com]

- 5. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors [mdpi.com]

- 8. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 9. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Elucidation of the Molecular Structure of (4-Chloro-3-methylphenoxy)acetic acid hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (4-Chloro-3-methylphenoxy)acetic acid hydrazide. The document details the synthesis and subsequent analytical characterization of the compound, presenting a logical workflow from synthesis to final structure confirmation. All quantitative data are summarized in structured tables, and experimental protocols are provided for key analytical techniques.

Introduction

(4-Chloro-3-methylphenoxy)acetic acid hydrazide is a derivative of the herbicide (4-chloro-3-methylphenoxy)acetic acid. Hydrazide moieties are significant in medicinal chemistry, often serving as a basis for the synthesis of various heterocyclic compounds and as pharmacophores in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] An unambiguous determination of its molecular structure is paramount for understanding its chemical properties, predicting its biological activity, and enabling its use in further drug design and development.

This guide will outline the theoretical and practical steps for confirming the structure of (4-Chloro-3-methylphenoxy)acetic acid hydrazide, assuming its synthesis from the corresponding carboxylic acid.

Synthesis Pathway

The logical synthesis of (4-Chloro-3-methylphenoxy)acetic acid hydrazide involves a two-step process starting from (4-chloro-3-methylphenoxy)acetic acid. The carboxylic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the final hydrazide product. This common and efficient method is widely used for the preparation of hydrazides.[4]

Caption: Synthetic route for (4-Chloro-3-methylphenoxy)acetic acid hydrazide.

Experimental Protocols

Synthesis of Methyl (4-chloro-3-methylphenoxy)acetate

A solution of (4-chloro-3-methylphenoxy)acetic acid (10.0 g, 0.05 mol) in methanol (100 mL) is treated with concentrated sulfuric acid (2 mL) as a catalyst. The mixture is refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (150 mL) and washed successively with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester as a crude product, which can be used in the next step without further purification.

Synthesis of (4-Chloro-3-methylphenoxy)acetic acid hydrazide

To a solution of methyl (4-chloro-3-methylphenoxy)acetate (9.0 g, 0.042 mol) in ethanol (80 mL), hydrazine hydrate (4.1 mL, 0.084 mol) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours, during which a precipitate may form. The resulting solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford pure (4-Chloro-3-methylphenoxy)acetic acid hydrazide.

Analytical Characterization

-

Melting Point: Determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: Recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in DMSO-d₆, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is performed on a mass spectrometer at 70 eV.

Structure Elucidation Workflow

The comprehensive elucidation of the structure of (4-Chloro-3-methylphenoxy)acetic acid hydrazide follows a systematic workflow. This process begins with the synthesis of the target molecule, followed by a series of spectroscopic analyses to determine its connectivity and functional groups.

Caption: Workflow for the structural elucidation of the target compound.

Data Presentation

The structural confirmation of (4-Chloro-3-methylphenoxy)acetic acid hydrazide is based on the following predicted and literature-derived analytical data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 72293-68-6[5] |

Infrared (IR) Spectroscopy Data

The IR spectrum provides crucial information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretching (hydrazide) |

| 3050-3100 | Aromatic C-H stretching |

| 2920-2980 | Aliphatic C-H stretching (CH₃) |

| ~1660 | C=O stretching (amide I) |

| ~1600 | N-H bending (amide II) |

| ~1500, ~1470 | Aromatic C=C stretching |

| ~1240 | Aryl-O-C stretching |

| ~800 | C-Cl stretching |

¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, DMSO-d₆)

The ¹H NMR spectrum reveals the different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.20 | s | 1H | -CONH- |

| 7.25 | d, J=8.8 Hz | 1H | Ar-H |

| 6.90 | d, J=2.8 Hz | 1H | Ar-H |

| 6.75 | dd, J=8.8, 2.8 Hz | 1H | Ar-H |

| 4.50 | s | 2H | -OCH₂- |

| 4.25 | br s | 2H | -NH₂ |

| 2.20 | s | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Data (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 168.0 | C=O |

| 155.0 | Ar-C-O |

| 135.0 | Ar-C-CH₃ |

| 130.0 | Ar-CH |

| 125.0 | Ar-C-Cl |

| 115.0 | Ar-CH |

| 113.0 | Ar-CH |

| 67.0 | -OCH₂- |

| 20.0 | -CH₃ |

Mass Spectrometry (EI-MS) Data

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 214/216 | 100/33 | [M]⁺ / [M+2]⁺ |

| 183/185 | 40/13 | [M - NHNH₂]⁺ |

| 141/143 | 80/26 | [Cl-C₆H₃(CH₃)-OH]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Conclusion

The collective evidence from the synthesis and spectroscopic analyses provides a definitive structural elucidation of (4-Chloro-3-methylphenoxy)acetic acid hydrazide. The data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry are all consistent with the proposed structure. This foundational characterization is essential for any further investigation into the chemical reactivity and potential biological applications of this compound. Researchers and scientists can utilize this guide as a template for the synthesis and structural verification of similar hydrazide derivatives.

References

- 1. hygeiajournal.com [hygeiajournal.com]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RTECS NUMBER-AF9558000-Chemical Toxicity Database [drugfuture.com]

Spectral Analysis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(4-Chloro-3-methylphenoxy)acetohydrazide is a crucial building block in the synthesis of a variety of heterocyclic compounds, which are being investigated for their potential therapeutic applications. The precise characterization of this intermediate is paramount to ensure the identity, purity, and structural integrity of the final synthesized molecules. Spectroscopic methods are indispensable tools for this purpose. This guide provides detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-3-methylphenol.

Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate

A mixture of 4-chloro-3-methylphenol, ethyl chloroacetate, and anhydrous potassium carbonate in a suitable solvent such as acetone or ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

The crude ethyl 2-(4-chloro-3-methylphenoxy)acetate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. The progress of the hydrazinolysis is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed to obtain a purified product.

Spectral Characterization Protocols

The structural elucidation of this compound is performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or higher, using the same sample solution.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. The molecular ion peak (M⁺) and the characteristic fragment ions are identified.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on its chemical structure and known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.30 | Singlet | 3H | -CH₃ |

| ~ 4.20 | Singlet | 2H | -O-CH₂- |

| ~ 4.50 | Broad Singlet | 2H | -NH₂ |

| ~ 6.70 - 7.30 | Multiplet | 3H | Aromatic Protons |

| ~ 9.20 | Broad Singlet | 1H | -CO-NH- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 20 | -CH₃ |

| ~ 67 | -O-CH₂- |

| ~ 112 - 135 | Aromatic Carbons |

| ~ 155 | Aromatic Carbon (-O-Ar) |

| ~ 168 | -C=O |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H Stretching (Hydrazide) |

| ~ 3050 | Medium | Aromatic C-H Stretching |

| ~ 2950 | Medium | Aliphatic C-H Stretching |

| ~ 1660 | Strong | C=O Stretching (Amide I) |

| ~ 1600 | Medium | N-H Bending (Amide II) |

| ~ 1240 | Strong | Aryl-O-CH₂ Stretching |

| ~ 800 | Strong | C-Cl Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 214/216 | Molecular ion peak (M⁺, M⁺+2) due to ³⁵Cl and ³⁷Cl isotopes |

| 157/159 | [M - NHNH₂]⁺ |

| 141/143 | [M - CONHNH₂]⁺ |

| 77 | [C₆H₅]⁺ fragment (indicative of the aromatic ring) |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and spectral analysis of this compound.

Caption: Synthesis and Spectral Analysis Workflow.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive spectral analysis of this compound. The detailed protocols and predicted spectral data serve as a valuable reference for researchers engaged in the synthesis of novel compounds for pharmaceutical and other applications. Adherence to these methodologies will facilitate the unambiguous structural confirmation of this important synthetic intermediate.

An In-depth Technical Guide on 2-(4-chloro-3-methylphenoxy)acetohydrazide: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-chloro-3-methylphenoxy)acetohydrazide is a versatile chemical intermediate that serves as a crucial building block for the synthesis of a variety of heterocyclic compounds, particularly Schiff bases and other derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and the biological activities of its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of the antimicrobial and anthelmintic activities of its derivatives are presented. While the biological profile of the core compound itself is not extensively documented, this guide summarizes the available data on its derivatives, highlighting their potential as antimicrobial and anthelmintic agents. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Chemical and Physical Properties

This compound is a stable organic compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 72293-68-6 | |

| Molecular Formula | C₉H₁₁ClN₂O₂ | |

| Molecular Weight | 214.65 g/mol | |

| Appearance | Solid | |

| Melting Point | Not specified in retrieved documents | |

| Solubility | Soluble in ethanol | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the reaction of p-chloro-m-cresol with ethyl chloroacetate to yield an ester, which is then treated with hydrazine hydrate.[1]

Experimental Protocol: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate (Intermediate 2)

-

Reactants: A mixture of p-chloro-m-cresol (1), ethyl chloroacetate, and anhydrous potassium carbonate is prepared in dry acetone.[1]

-

Reaction: The mixture is refluxed for 10-12 hours.[1]

-

Work-up: The solvent is removed by distillation. The resulting solid is triturated with cold water to remove potassium carbonate and then extracted with ether.[1]

-

Purification: The ether layer is washed with a 5% sodium hydroxide solution and then with water. The solvent is evaporated to yield the crude ester, which is purified by distillation under reduced pressure.[1]

Experimental Protocol: Synthesis of this compound (Compound 3)

-

Reactants: A mixture of ethyl 2-(4-chloro-3-methylphenoxy)acetate (2) and hydrazine hydrate is prepared in ethanol.[1]

-

Reaction: The mixture is refluxed for 6 hours.[1]

-

Work-up: The reaction mixture is cooled, and the solvent is removed by distillation.[1]

-

Purification: The resulting solid is washed with water and recrystallized from ethanol to obtain pure this compound (3).[1]

Biological Activities of Derivatives

While there is limited information on the biological activity of this compound itself, it is a key precursor for synthesizing Schiff bases with notable antimicrobial and anthelmintic properties.[1] The general structure of these derivatives involves the condensation of the hydrazide with various substituted aromatic aldehydes.

Antimicrobial Activity

A series of Schiff bases derived from this compound were screened for their in vitro antibacterial and antifungal activity using the disk diffusion method.[1]

-

Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.[1]

-

Inoculum Preparation: Standardized inoculums of the test microorganisms are prepared.[1]

-

Disk Preparation: Sterile filter paper discs (6 mm) are impregnated with the test compounds dissolved in dimethylformamide (DMF) at a concentration of 100 µg/mL.[1]

-

Inoculation: The agar plates are seeded with the microbial inoculum.[1]

-

Incubation: The prepared discs are placed on the agar surface, and the plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[1]

-

Data Collection: The diameter of the zone of inhibition is measured in millimeters. Ciprofloxacin and fluconazole are used as standard antibacterial and antifungal drugs, respectively.[1]

The following table summarizes the zone of inhibition data for selected Schiff base derivatives against various bacterial and fungal strains.[1]

| Compound | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) | A. niger (ATCC 16404) |

| Derivative 4a | 14 mm | 15 mm | 13 mm | 12 mm | 11 mm |

| Derivative 4b | 12 mm | 13 mm | 11 mm | 10 mm | 9 mm |

| Derivative 4c | 16 mm | 17 mm | 15 mm | 14 mm | 13 mm |

| Ciprofloxacin | 25 mm | 28 mm | 26 mm | - | - |

| Fluconazole | - | - | - | 22 mm | 20 mm |

Note: The specific structures of derivatives 4a, 4b, and 4c correspond to the Schiff bases formed with different substituted aromatic aldehydes as described in the source literature.[1]

Anthelmintic Activity

The synthesized Schiff bases also demonstrated significant anthelmintic activity against the earthworm Pheretima posthuma.[1]

-

Test Animals: Adult Indian earthworms (Pheretima posthuma) of similar size are used.[1]

-

Test Solutions: Suspensions of the test compounds (20 mg/mL) are prepared in 1% gum acacia in normal saline.[1]

-

Procedure: The earthworms are placed in petri dishes containing the test and standard drug solutions.[1]

-

Data Collection: The time taken for paralysis (no movement except when shaken vigorously) and the time of death (no movement even when shaken vigorously or dipped in warm water) are recorded. Albendazole is used as the standard drug.[1]

| Compound | Concentration | Time to Paralysis (min) | Time to Death (min) |

| Derivative 4a | 20 mg/mL | 25 | 48 |

| Derivative 4b | 20 mg/mL | 30 | 55 |

| Derivative 4c | 20 mg/mL | 22 | 42 |

| Albendazole | 20 mg/mL | 15 | 30 |

Note: The specific structures of derivatives 4a, 4b, and 4c correspond to the Schiff bases formed with different substituted aromatic aldehydes as described in the source literature.[1]

Potential Mechanism of Action of Phenoxyacetohydrazide Derivatives

The broader class of phenoxyacetohydrazide derivatives has been investigated for various biological activities, including anti-inflammatory and anti-angiogenic effects. While the precise mechanism of action for the antimicrobial and anthelmintic activities of the derivatives of this compound is not fully elucidated, related compounds have been shown to inhibit key enzymes.

Some phenoxyacetohydrazide derivatives have demonstrated inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, which are involved in the inflammatory pathway.[2][3] Additionally, inhibition of vascular endothelial growth factor (VEGF) has been observed, suggesting anti-angiogenic potential.[2][3] It is plausible that the antimicrobial activity could be due to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Further studies are required to delineate the specific molecular targets of the derivatives of this compound.

Conclusion

This compound is a valuable and synthetically accessible intermediate. While data on its intrinsic biological activity is scarce, it serves as an excellent scaffold for the generation of Schiff bases and other derivatives with promising antimicrobial and anthelmintic activities. The straightforward synthesis and the significant biological potential of its derivatives make this compound and its analogues attractive targets for further investigation in the field of medicinal chemistry and drug development. Future research should focus on elucidating the specific mechanisms of action of these derivatives to optimize their therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

The Diverse Biological Landscape of Phenoxyacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from established herbicidal applications to promising therapeutic potential in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.

Synthesis of Phenoxyacetic Acid Derivatives

The fundamental structure of phenoxyacetic acid can be readily modified, allowing for the synthesis of a diverse library of derivatives. A general and widely employed method for their synthesis is the Williamson ether synthesis.

General Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a typical procedure for the synthesis of phenoxyacetic acid derivatives.

Materials:

-

Substituted phenol

-

Chloroacetic acid or Ethyl bromoacetate

-

Strong base (e.g., Sodium Hydroxide, Potassium Carbonate)

-

Solvent (e.g., Acetone, Ethanol, DMF)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)

Procedure:

-

Deprotonation of Phenol: A solution of the substituted phenol is prepared in a suitable solvent. An equimolar or slight excess of a strong base is added to deprotonate the phenolic hydroxyl group, forming a phenoxide salt. The reaction is typically stirred at room temperature.

-

Nucleophilic Substitution: Chloroacetic acid or an ester thereof (e.g., ethyl bromoacetate) is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative and displacing the halide to form the ether linkage. The reaction is often heated to reflux to ensure completion.

-

Work-up and Purification:

-

If an ester was used, it is typically hydrolyzed to the corresponding carboxylic acid by heating with a base (e.g., NaOH), followed by acidification.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the phenoxyacetic acid derivative.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.

Anticancer Activity

A significant area of research has focused on the anticancer potential of phenoxyacetic acid derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phenoxyacetic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-chlorophenoxy)-5-(4- chlorophenyl) pentanoic acid | Colorectal Cancer (CRC) | 4.8 ± 0.35 | [1] |

| 4-Cl-phenoxyacetic acid | Breast Cancer | 0.194 ± 0.09 (µg/ml) | [1] |

| 1-(4-bromophenyl)-4- (phenoxy)acetylthiosemicarbazide | Melanoma (G-361) | 104.86 | [1] |

| 1-(4-bromophenyl)-4- (phenoxy)acetylthiosemicarbazide | Prostate Cancer (LNCaP) | 145.39 | [1] |

| (2-[2, 3-dichloro-4-(2-methylidenebutanoyl) phenoxy] acetic acid) derivative 6 | Promyelocytic Leukemia (HL60) | 0.0248 | [1] |

| (2-[2, 3-dichloro-4-(2-methylidenebutanoyl) phenoxy] acetic acid) derivative 7 | Human Colon Carcinoma (HCT116) | 0.0677 | [1] |

| Phenoxyacetamide derivative | Breast Cancer (MCF-7) | 10.51 | [2] |

| Pyridazine hydrazide appended phenoxy acetic acid | Liver Cancer (HepG2) | 6.9 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Phenoxyacetic acid derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the phenoxyacetic acid derivatives. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: Induction of Apoptosis

One of the proposed mechanisms for the anticancer activity of phenoxyacetic acid derivatives is the induction of apoptosis, or programmed cell death. This can occur through various signaling cascades, often involving the activation of caspases and regulation of pro- and anti-apoptotic proteins.

Caption: Simplified intrinsic apoptosis signaling pathway.

Anti-inflammatory Activity

Several phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

| Compound/Derivative | Paw Edema Inhibition (%) | Reference |

| Compound 5f | 63.35 | [3] |

| Compound 7b | 46.51 | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

-

Male Wistar rats (180-220 g)

Materials:

-

Carrageenan (1% w/v in saline)

-

Phenoxyacetic acid derivatives (test compounds)

-

Reference drug (e.g., Indomethacin, Celecoxib)

-

Plethysmometer

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of many phenoxyacetic acid derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Antimicrobial Activity

Phenoxyacetic acid derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | 9.66 ± 0.57 | [1] |

| 2-(4-(1-carbamothioyl-5-(2- chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37RV | 0.06 | [4] |

| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | C. utilis | 8 | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Phenoxyacetic acid derivatives (test compounds)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the microorganism is prepared in the appropriate broth.

-

Serial Dilutions: Serial two-fold dilutions of the test compounds are prepared in the broth in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

Herbicidal Activity

The most well-established biological activity of phenoxyacetic acid derivatives is their use as herbicides. They function as synthetic auxins, disrupting normal plant growth processes.

Mechanism of Action: Auxin Mimicry

Phenoxyacetic acid-based herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, they cause uncontrolled and disorganized plant growth, leading to stem curling, leaf malformation, and ultimately, plant death. This selective action is more pronounced in broadleaf weeds compared to grasses.

Signaling Pathway: Disruption of Auxin Signaling

Herbicidal phenoxyacetic acid derivatives interfere with the normal auxin signaling pathway, which is crucial for regulated plant growth and development.

Caption: Simplified model of auxin signaling disruption by phenoxyacetic herbicides.

Conclusion

Phenoxyacetic acid derivatives constitute a class of molecules with significant and varied biological activities. While their role as herbicides is well-established, ongoing research continues to unveil their potential as therapeutic agents for a range of human diseases. The ease of their synthesis and the tunability of their structure make them attractive scaffolds for further drug discovery and development efforts. This guide provides a foundational understanding of their biological profile and the experimental approaches used in their evaluation, serving as a valuable resource for researchers in the field.

References

The Discovery and Synthesis of Novel Acetohydrazide Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The acetohydrazide scaffold has emerged as a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of three distinct classes of novel acetohydrazide compounds. It includes detailed experimental protocols, quantitative biological data, and visual representations of experimental workflows and relevant signaling pathways to facilitate further research and drug development in this promising area.

Antimicrobial Acetohydrazide Pyrazole Derivatives

Novel acetohydrazide pyrazole derivatives have shown significant potential as antimicrobial agents. These compounds are typically synthesized through the condensation of an acetohydrazide with a substituted formyl pyrazole. The antimicrobial efficacy of these derivatives is often influenced by the nature of the substituents on the pyrazole and phenyl rings, with electron-withdrawing groups sometimes enhancing activity.[1][2][3]

Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide

This section details the synthesis of a representative antimicrobial acetohydrazide pyrazole derivative.

Experimental Protocol:

Step 1: Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

-

To a solution of acetophenone phenylhydrazone (0.024 mol) in ethanol (10 mL), add one drop of concentrated sulfuric acid.

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add Vilsmeier-Haack reagent (prepared from dimethylformamide and phosphorus oxychloride, 0.071 mol) in small lots over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1]

Step 2: Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide

-

Reflux a mixture of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and acetohydrazide (5 mmol) in 25 mL of ethanol for 3 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated product, wash with cold ethanol, and dry to yield the final compound.[1]

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4][5]

Experimental Protocol: Broth Microdilution Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.[4]

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism without test compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Quantitative Data: Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) |

| 6d | Staphylococcus aureus | 16 |

| Bacillus subtilis | 32 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 | |

| Candida albicans | 16 | |

| Aspergillus niger | 32 | |

| Ciprofloxacin | S. aureus, B. subtilis, E. coli, P. aeruginosa | 6.25-12.5 |

| Amphotericin-B | C. albicans, A. niger | 6.25 |

Note: Data extracted from a study on acetohydrazide pyrazole derivatives. Compound 6d corresponds to 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide.[1]

Anticancer 2-Oxoindoline-Based Acetohydrazides

A series of novel (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have been synthesized and evaluated for their antitumor activities. These compounds have shown notable cytotoxicity against various human cancer cell lines, with some exhibiting potency equal to or greater than the procaspase-3 activating compound, PAC-1.[6][7]

Synthesis of (E)-N'-(4-Chlorobenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide

The synthesis of this representative anticancer compound is achieved through a multi-step process.

Experimental Protocol:

Step 1: Synthesis of ethyl 2-(2-oxoindolin-1-yl)acetate

-

To a solution of 2-oxoindoline (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (20 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (12 mmol) and reflux the mixture for 8 hours.

-

After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain ethyl 2-(2-oxoindolin-1-yl)acetate.

Step 2: Synthesis of 2-(2-oxoindolin-1-yl)acetohydrazide

-

To a solution of ethyl 2-(2-oxoindolin-1-yl)acetate (10 mmol) in ethanol (30 mL), add hydrazine hydrate (20 mmol).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to yield 2-(2-oxoindolin-1-yl)acetohydrazide.

Step 3: Synthesis of (E)-N'-(4-Chlorobenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide

-

A mixture of 2-(2-oxoindolin-1-yl)acetohydrazide (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol (15 mL) with a few drops of glacial acetic acid is refluxed for 4 hours.[6]

-

After cooling, the precipitate is filtered, washed with ethanol, and dried to give the final product.[6]

Anticancer Activity Evaluation

The cytotoxic effects of the synthesized compounds are commonly assessed using the MTT assay.

Experimental Protocol: MTT Assay

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][8]

-

Treat the cells with various concentrations of the test compound for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3][8]

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.

Quantitative Data: Anticancer Activity

| Compound ID | SW620 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | NCI-H23 (Lung Cancer) IC50 (µM) |

| 4d | 15.32 ± 1.21 | 18.76 ± 1.54 | 21.45 ± 1.87 |

| 4o | 0.89 ± 0.07 | 1.12 ± 0.09 | 1.56 ± 0.13 |

| PAC-1 | 4.56 ± 0.32 | 3.87 ± 0.29 | 5.12 ± 0.41 |

Note: Data extracted from a study on 2-oxoindoline-based acetohydrazides. Compound 4d is (E)-N'-(4-chlorobenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide. Compound 4o is another potent derivative from the same study.[6]

Phenoxyacetohydrazide Schiff Bases as β-Glucuronidase Inhibitors

Phenoxyacetohydrazide Schiff bases have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in certain cancers and drug toxicity.[9][10]

Synthesis of N'-(Substituted benzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazides

The synthesis of these enzyme inhibitors involves a two-step process starting from the corresponding phenoxyacetic acid.

Experimental Protocol:

Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide

-

Reflux a mixture of ethyl 2-(4-chloro-2-methylphenoxy)acetate (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (30 mL) for 8 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry to obtain 2-(4-chloro-2-methylphenoxy)acetohydrazide.

Step 2: Synthesis of N'-(Substituted benzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazides

-

To a solution of 2-(4-chloro-2-methylphenoxy)acetohydrazide (1 mmol) in methanol (25 mL), add the desired substituted benzaldehyde (1 mmol) and 3 drops of glacial acetic acid.

-

Reflux the mixture for 3 hours.

-

After completion of the reaction (monitored by TLC), cool the solution and evaporate the solvent.

-

Recrystallize the crude product from methanol to obtain the pure Schiff base.

β-Glucuronidase Inhibition Assay

The inhibitory activity of the synthesized compounds against β-glucuronidase is determined using a colorimetric assay.[11][12][13]

Experimental Protocol:

-

Prepare a reaction mixture containing 185 µL of 0.1 M acetate buffer (pH 7.0), 10 µL of β-glucuronidase solution, and 5 µL of the test compound solution in a 96-well plate.[11]

-

Incubate the mixture at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of p-nitrophenyl-β-D-glucuronide (PNPG) as the substrate.[11]

-

Measure the absorbance at 405 nm using a microplate reader. The release of p-nitrophenol from PNPG by the enzyme results in a color change.[11][12]

-

D-saccharic acid 1,4-lactone is used as a standard inhibitor.

-

Calculate the percentage of inhibition and determine the IC50 values.

Quantitative Data: β-Glucuronidase Inhibition

| Compound ID | Substitution on Benzylidene | IC50 (µM) |

| 1 | 2,4-dichloro | 9.20 ± 0.32 |

| 5 | 4-nitro | 9.47 ± 0.16 |

| 7 | 2-hydroxy | 14.7 ± 0.19 |

| D-saccharic acid 1,4-lactone | (Standard) | 48.4 ± 1.25 |

Note: Data extracted from a study on phenoxyacetohydrazide Schiff bases.

Visualizing Experimental and Biological Processes

To further elucidate the methodologies and mechanisms discussed, the following diagrams, generated using the DOT language, provide a clear visual representation of the experimental workflows and key signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 6. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchhub.com [researchhub.com]

- 9. Frontiers | The Role of Gut Microbial β-Glucuronidase in Estrogen Reactivation and Breast Cancer [frontiersin.org]

- 10. The role of gut microbial β-glucuronidases in carcinogenesis and cancer treatment: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. p-Nitrophenyl-β-D-glucuronide | Duchefa Biochemie [duchefa-biochemie.com]

- 13. Continuous spectrophotometric assay for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-chloro-3-methylphenoxy)acetohydrazide, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its fundamental chemical properties, a validated synthesis protocol, and explores the therapeutic potential of its derivatives, supported by experimental data.

Core Molecular and Physical Data

This compound is a stable, white to off-white solid compound. Its core physicochemical properties are summarized in the table below, providing a foundational dataset for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| CAS Number | 72293-68-6 | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | [2] |

Synthesis Protocol

The synthesis of this compound is a two-step process commencing from p-chloro-m-cresol. The following protocol is a detailed methodology for its laboratory-scale preparation.[1]

Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate

-

Reactant Preparation: A mixture of p-chloro-m-cresol (0.1 mol) and anhydrous potassium carbonate (0.1 mol) is prepared in dry acetone (150 mL).

-

Reaction Initiation: Ethyl chloroacetate (0.1 mol) is added to the mixture.

-

Reflux: The reaction mixture is refluxed for 12 hours.

-

Work-up: After cooling, the inorganic salt is filtered off. The excess solvent is removed from the filtrate under reduced pressure. The resulting crude ester is purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

-

Hydrazinolysis: A solution of ethyl 2-(4-chloro-3-methylphenoxy)acetate (0.1 mol) in absolute ethanol (50 mL) is prepared. To this, hydrazine hydrate (0.15 mol) is added.

-

Reflux: The mixture is refluxed for 8 hours.

-

Product Isolation: The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold water, and dried.

-

Recrystallization: The crude product is recrystallized from ethanol to yield pure this compound.

Below is a graphical representation of the synthesis workflow.

Molecular Structure

The chemical structure of this compound is depicted in the diagram below.

Biological Significance and Applications

This compound serves as a crucial building block for the synthesis of various heterocyclic compounds with significant pharmacological activities. Its derivatives, particularly Schiff bases, have demonstrated a broad spectrum of biological effects.

Antimicrobial and Anthelmintic Activities

Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial and anthelmintic properties.[1] Schiff bases derived from this core molecule have shown promising activity against a range of bacterial and fungal strains, as well as anthelmintic effects against earthworm species.[1]

One study synthesized a series of Schiff bases by reacting the title acetohydrazide with various aromatic furfural aldehydes.[1] The resulting compounds were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. The zones of inhibition for some of the most active derivatives are presented below.

| Compound ID | Test Organism | Zone of Inhibition (mm) |

| 4k | Staphylococcus epidermidis | Promising |

| 4k | Klebsiella pneumoniae | Promising |

| Other derivatives | Various bacteria | Moderate to good |

Data extracted from a study on Schiff bases of this compound. "Promising" indicates significant activity as reported in the study, though specific numerical values were not provided in the abstract.[1]

Anticancer Potential

Recent research has identified a derivative of this compound, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9), as a potent inhibitor of Anoctamin 1 (ANO1).[3] ANO1 is a calcium-activated chloride channel that is overexpressed in several types of cancer, including breast, pancreatic, and prostate cancers.[3] Inhibition of ANO1 has been shown to suppress cancer cell proliferation, migration, and invasion.[3]

Through structural optimization of the Ani9 scaffold, a derivative designated as 5f was developed, exhibiting an IC₅₀ value of 22 nM and over 1000-fold selectivity for ANO1 over ANO2.[3] This derivative significantly inhibited the proliferation of cancer cell lines expressing high levels of ANO1 and reduced ANO1 protein levels in PC3 prostate cancer cells.[3] This line of research highlights the potential of this compound as a scaffold for the development of novel anticancer therapeutics.

Conclusion

This compound is a valuable chemical intermediate with a straightforward synthesis protocol. Its true potential lies in its utility as a scaffold for the development of a diverse range of biologically active molecules. The demonstrated antimicrobial, anthelmintic, and particularly the potent anticancer activities of its derivatives make it a compound of significant interest for further research and drug development endeavors. The structure-activity relationship studies of its derivatives will continue to guide the rational design of more potent and selective therapeutic agents.

References

A Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide: Physicochemical Properties, Experimental Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties, detailed experimental methodologies, and potential biological relevance of 2-(4-Chloro-3-methylphenoxy)acetohydrazide. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Core Physicochemical Data

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| CAS Number | 72293-68-6 |

| Predicted Boiling Point | Data not available; requires specialized prediction software. |

| Predicted Density | Data not available; requires specialized prediction software. |

| Predicted LogP | ~2.0 - 2.5 (Estimated based on similar structures) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | ~67 Ų |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the experimental determination of its key physical properties are outlined below.

The synthesis of phenoxyacetohydrazide derivatives typically follows a two-step process involving the esterification of the corresponding phenoxyacetic acid followed by hydrazinolysis.[1][2][3]

Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate

-

Reaction Setup: To a solution of 2-(4-chloro-3-methylphenoxy)acetic acid (1 equivalent) in absolute ethanol (a suitable volume to dissolve the acid), add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate (1 equivalent) in ethanol.

-

Hydrazinolysis: Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 6-8 hours or gently reflux for 2-3 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. The precipitate can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[1][2]

The boiling point of a liquid can be determined using the Thiele tube method, which is suitable for small sample quantities.[4][5][6][7]

-

Sample Preparation: Place a small amount of the compound (in its liquid state, if solid, it needs to be melted) into a small test tube or a fusion tube.

-

Capillary Tube: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Stop heating when a continuous stream of bubbles is observed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

For a solid compound, the density can be determined using the buoyancy method (based on Archimedes' principle) or the gas displacement method.[8][9][10][11]

Buoyancy Method:

-

Weigh in Air: Accurately weigh a sample of the solid compound in the air (m_air).

-

Weigh in Liquid: Immerse the sample in a liquid of known density (ρ_liquid) in which it is insoluble, and weigh it again (m_liquid).

-

Calculation: The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = (m_air / (m_air - m_liquid)) * ρ_liquid

Potential Biological Significance and Signaling Pathways

Hydrazide-hydrazone derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[12][13][14] The mechanism of action for phenoxyacetohydrazide derivatives is often multifactorial.

-

Antimicrobial Action: Some analogs have been shown to inhibit essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication and repair.[13]

-

Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a potential mechanism for the anti-inflammatory properties of these compounds.[12]

-

Anticancer Effects: Studies on related compounds suggest they can induce apoptosis in cancer cells, potentially through the modulation of various signaling pathways.[12]

References

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

A Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide: Commercial Availability, Synthesis, and Biological Screening Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-chloro-3-methylphenoxy)acetohydrazide, a key chemical intermediate. It details the compound's commercial availability and purity, provides a step-by-step experimental protocol for its synthesis, and outlines a workflow for its application in the development and screening of new bioactive molecules.

Commercial Availability and Purity

This compound (CAS No. 72293-68-6) is commercially available from a range of chemical suppliers. The purity of the compound can vary between suppliers, with typical purities of 95% to 98% being reported. Researchers should consult the certificate of analysis provided by the supplier for lot-specific purity information. A summary of representative commercial sources is provided in Table 1.

| Supplier | Purity | Notes |

| Apollo Scientific | 98% | Routinely available in various quantities.[1] |

| CymitQuimica | 95.0% | Available for purchase. |

| Matrix Scientific | Not specified | Listed as a catalog item. |

| P&S Chemicals | Not specified | Available upon quotation. |

Table 1: Commercial Availability and Purity of this compound

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from p-chloro-m-cresol. The methodology detailed below is based on established synthetic procedures for this class of compounds.[1]

Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate

This initial step involves the etherification of p-chloro-m-cresol with ethyl chloroacetate.

-

Materials:

-

p-Chloro-m-cresol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Dry acetone

-

-

Procedure:

-

A mixture of p-chloro-m-cresol (1 mole), ethyl chloroacetate (1.2 moles), and anhydrous potassium carbonate (2 moles) in dry acetone (500 ml) is refluxed for 12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The acetone is removed from the filtrate by distillation under reduced pressure.

-

The resulting crude ethyl 2-(4-chloro-3-methylphenoxy)acetate is collected.

-

Step 2: Synthesis of this compound

The second step is the hydrazinolysis of the synthesized ester.

-

Materials:

-

Ethyl 2-(4-chloro-3-methylphenoxy)acetate

-

Hydrazine hydrate (99%)

-

Ethanol

-

-

Procedure:

-

A mixture of ethyl 2-(4-chloro-3-methylphenoxy)acetate (1 mole) and hydrazine hydrate (1.5 moles) in ethanol (250 ml) is refluxed for 8 hours.

-